molecular formula C22H17ClFN3O3S2 B2591939 N-(4-chloro-2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252923-82-2

N-(4-chloro-2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2591939
CAS RN: 1252923-82-2
M. Wt: 489.96
InChI Key: PWGGNHBWLJLVTC-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O3S2 and its molecular weight is 489.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Analysis

Researchers have investigated the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic properties (FT–IR, FT–Raman) of related compounds. These studies provide quantum chemical insights into the molecular geometry and vibrational assignments, utilizing density functional theory (DFT) methods. Detailed analysis of intermolecular interactions based on Hirshfeld surfaces highlighted the nature of hydrogen bonding and its contributions to crystal packing. Such studies are crucial for understanding the molecular basis of the compound's activity and designing derivatives with improved efficacy (Mary et al., 2020).

Antitumor Activity

The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been extensively researched. These compounds, including structures similar to the queried compound, have shown potent anticancer activity against various human cancer cell lines. The research indicates the potential of these compounds to serve as a basis for developing new antitumor agents (Hafez & El-Gazzar, 2017).

Antimicrobial and Anti-inflammatory Activities

Compounds with structures related to the queried compound have been synthesized and tested for their antimicrobial activities against gram-negative bacteria. The chemical modification of molecules to introduce specific functional groups has shown to enhance their antimicrobial properties, especially against resistant strains. Additionally, certain derivatives exhibit anti-inflammatory activity, highlighting their potential as therapeutic agents for treating infections and inflammation-related conditions (Kishimoto et al., 1984).

Radioligand Development

The development of radioligands for peripheral benzodiazepine receptors (PBR) has involved the synthesis and evaluation of compounds structurally related to the queried molecule. These radioligands are designed for positron emission tomography (PET) imaging of PBR, which is involved in various physiological and pathological processes. The research focuses on optimizing the synthesis procedures and evaluating the in vivo stability and binding affinity of these radioligands (Zhang et al., 2003).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O3S2/c1-30-15-5-2-13(3-6-15)11-27-21(29)20-18(8-9-31-20)26-22(27)32-12-19(28)25-17-7-4-14(23)10-16(17)24/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGGNHBWLJLVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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